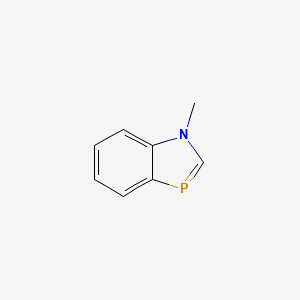![molecular formula C14H10ClF B14417507 1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene CAS No. 85000-55-1](/img/structure/B14417507.png)
1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom and a vinyl group that is further substituted with a 4-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with this compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, H₂ with Pd/C, anhydrous conditions.
Substitution: Nucleophiles like OH⁻, NH₂, polar solvents, and elevated temperatures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo electrophilic or nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of the target, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 1-Chloro-2-[1-(4-chlorophenyl)ethenyl]benzene
- 1-Chloro-2-[1-(4-methylphenyl)ethenyl]benzene
- 1-Chloro-2-[1-(4-nitrophenyl)ethenyl]benzene
Uniqueness
1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it valuable in various applications.
特性
CAS番号 |
85000-55-1 |
|---|---|
分子式 |
C14H10ClF |
分子量 |
232.68 g/mol |
IUPAC名 |
1-chloro-2-[1-(4-fluorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10ClF/c1-10(11-6-8-12(16)9-7-11)13-4-2-3-5-14(13)15/h2-9H,1H2 |
InChIキー |
NAFHYJIIUKQSRU-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=C(C=C1)F)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


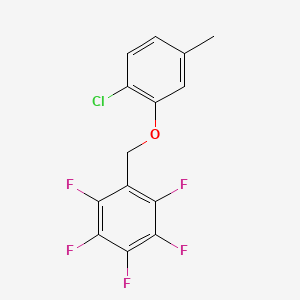
silane](/img/structure/B14417441.png)



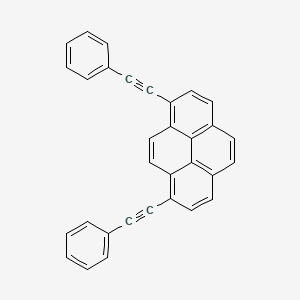
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
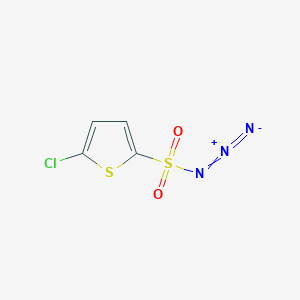
![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
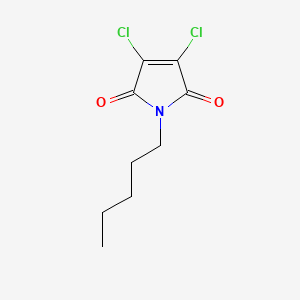
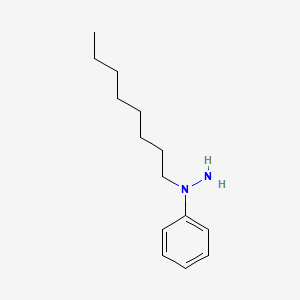
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
